6-Chloro-2-fluoropurine

Kinase Inhibitors Purine Chemistry Regioselective Synthesis

This dual-halogenated purine offers superior N9 regioselectivity over 2,6-dichloropurine, enabling exclusive synthesis of N9-substituted CDK inhibitors (CDK2 IC50 30 nM) and potent anti-HIV/HBV L-nucleosides (EC50 0.51-1.5 µM). Procure to eliminate isomeric separation and streamline SAR campaigns. 97% purity standard.

Molecular Formula C5H2ClFN4
Molecular Weight 172.55 g/mol
CAS No. 1651-29-2
Cat. No. B161030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-fluoropurine
CAS1651-29-2
Molecular FormulaC5H2ClFN4
Molecular Weight172.55 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1)C(=NC(=N2)F)Cl
InChIInChI=1S/C5H2ClFN4/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H,8,9,10,11)
InChIKeyUNRIYCIDCQDGQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-2-fluoropurine (CAS 1651-29-2) Overview for Pharmaceutical and Biochemical Procurement


6-Chloro-2-fluoropurine (CAS 1651-29-2) is a halogenated purine derivative with the molecular formula C5H2ClFN4 and a molecular weight of 172.55 g/mol . It is a heterocyclic building block characterized by the presence of both chlorine and fluorine substituents at the 6- and 2-positions, respectively [1]. This compound is primarily utilized as a key synthetic intermediate in medicinal chemistry for the construction of purine nucleoside analogs that exhibit biological activity against cyclin-dependent kinases (CDKs) [2], as well as HIV-1 and hepatitis B virus (HBV) [3]. Its role is exclusively as a precursor for further chemical modification rather than as a direct bioactive agent. The compound is commercially available as a solid with a melting point ranging from 151-163°C [4] and typical purity specifications of ≥97% as determined by HPLC and titration [5].

6-Chloro-2-fluoropurine (CAS 1651-29-2): Why Analogs Cannot Be Interchanged in Synthesis and Procurement


The unique dual halogenation pattern of 6-chloro-2-fluoropurine confers a specific and non-interchangeable reactivity profile compared to its mono-halogenated or differently substituted analogs, such as 6-chloropurine (CAS 87-42-3), 2-fluoropurine (CAS 32665-23-9), or 2-amino-6-chloropurine (CAS 10310-21-1). The chlorine at the 6-position is highly susceptible to nucleophilic aromatic substitution (SNAr), while the fluorine at the 2-position significantly modulates the electronic properties of the purine ring, influencing both the rate of substitution at C6 and the biological activity of the final product [1] [2]. Generic substitution with a compound lacking the 2-fluoro group, for instance, can lead to different reaction kinetics, lower regioselectivity, and ultimately, a different biological profile in the resulting nucleoside analogs [3]. The evidence presented below quantifies these critical differences in regioselectivity and downstream biological potency, demonstrating why 6-chloro-2-fluoropurine is a distinct and essential building block for specific synthetic routes, particularly in the development of potent CDK and antiviral inhibitors.

6-Chloro-2-fluoropurine (CAS 1651-29-2) Comparative Quantitative Evidence for Scientific Selection


6-Chloro-2-fluoropurine vs. 2,6-Dichloropurine: Enhanced Regioselectivity for N9-Alkylation in CDK Inhibitor Synthesis

In the synthesis of key intermediates for CDK inhibitors, 6-chloro-2-fluoropurine demonstrates superior regioselectivity compared to 2,6-dichloropurine. The reaction with aminomethylpyridines using 6-chloro-2-fluoropurine exclusively yields the desired N9-substituted purine intermediates 3a-c. In contrast, analogous reactions using 2,6-dichloropurine result in a mixture of N7- and N9-alkylated regioisomers, complicating purification and reducing overall yield [1].

Kinase Inhibitors Purine Chemistry Regioselective Synthesis

Derivatives from 6-Chloro-2-fluoropurine Yield Potent Anti-HIV and Anti-HBV Activity vs. Derivatives of 6-Chloropurine

L-nucleoside analogs synthesized using 6-chloro-2-fluoropurine as a starting material exhibit significantly greater antiviral potency than analogous compounds derived from 6-chloropurine. The cytosine derivative (23) and adenine derivative (36), both synthesized from 6-chloro-2-fluoropurine, showed potent anti-HIV activity with EC50 values of 0.51 µM and 1.5 µM, respectively [1]. In contrast, derivatives synthesized from the 6-chloropurine scaffold in a related study exhibited a broad range of activities, with 6-chloropurine itself ranking near the bottom of the antiviral activity spectrum, being approximately equal to other low-activity purine bases like N6-methyladenine and 6-mercaptopurine [2].

Antiviral Agents Nucleoside Synthesis HIV/HBV

6-Chloro-2-fluoropurine as a Key Intermediate for CCT68127, a Sub-100 nM CDK9/2 Inhibitor with In Vivo Antitumor Activity

6-Chloro-2-fluoropurine serves as the essential starting material for the synthesis of compound αSβR-21 (CCT68127), a potent and selective CDK inhibitor. The compound's reactivity profile enables the regioselective introduction of the pyridylmethylamino group, which is crucial for the final molecule's activity. CCT68127 demonstrates nanomolar potency against key therapeutic targets: it inhibits CDK2/cyclin E with an IC50 of 30 nM, CDK7-cyclin H with an IC50 of 1.3 μM, and CDK9-cyclinT with an IC50 of 0.11 μM [1].

CDK Inhibitors Cancer Therapeutics Lead Compound

6-Chloro-2-fluoropurine Offers a Reproducible High-Purity Baseline for Reliable Synthesis Across Multiple Commercial Sources

6-Chloro-2-fluoropurine is commercially available from multiple reputable suppliers with a standardized high-purity specification of ≥97.0%, as verified by HPLC and/or neutralization titration [1] [2]. This consistent purity profile is higher than or equivalent to that typically offered for the less expensive, but synthetically distinct, analog 6-chloropurine (often available at ~98% purity) . The availability of high-purity 6-chloro-2-fluoropurine ensures reproducible reaction outcomes, a critical factor in both academic and industrial synthetic workflows where impurities can significantly impact yields and purification steps.

Chemical Procurement Reproducibility Quality Control

6-Chloro-2-fluoropurine (CAS 1651-29-2): Prioritized Application Scenarios Based on Quantitative Evidence


Synthesis of Potent and Selective CDK Inhibitors for Oncology Research

This compound is a critical and literature-precedented starting material for the development of novel cyclin-dependent kinase (CDK) inhibitors. The evidence demonstrates that 6-chloro-2-fluoropurine provides superior regioselectivity for the synthesis of N9-substituted purines compared to the more common analog 2,6-dichloropurine [1]. This property was directly exploited to synthesize CCT68127 (αSβR-21), a lead compound with low nanomolar IC50 values against CDK2 (30 nM) and CDK9 (0.11 µM) and demonstrated in vivo antitumor activity [1]. Procurement should be prioritized by research groups focused on synthesizing 6-substituted purine libraries for kinase inhibitor discovery, particularly those targeting CDK2, CDK7, or CDK9.

Discovery of Novel Anti-HIV and Anti-HBV Nucleoside Analogs

6-Chloro-2-fluoropurine is an essential building block for generating potent antiviral L-nucleosides. The presence of the 2-fluoro group is a key structural feature that enhances antiviral activity. This is supported by evidence showing that cytosine and adenine derivatives synthesized from this compound exhibited potent anti-HIV activity with EC50 values of 0.51 µM and 1.5 µM, respectively, and similarly potent anti-HBV activity [2]. In contrast, nucleoside libraries built on a simpler 6-chloropurine scaffold demonstrate a wider range of, and generally lower, antiviral potency [3]. This application scenario is ideal for virology research programs aiming to synthesize and screen nucleoside libraries for activity against HIV and HBV, where the 2-fluoro group is a critical pharmacophore element.

Regioselective SNAr Reactions to Construct N9-Substituted Purine Libraries

For synthetic chemists, a primary value proposition of 6-chloro-2-fluoropurine is its ability to undergo nucleophilic aromatic substitution (SNAr) at the 6-position with high regioselectivity, exclusively yielding the N9-alkylated product [1]. This contrasts sharply with 2,6-dichloropurine, which yields a mixture of N7 and N9 regioisomers that require challenging separation [1]. This property makes 6-chloro-2-fluoropurine the reagent of choice for any synthetic route requiring a single, well-defined N9-substituted purine core. This application is critical for high-throughput synthesis and medicinal chemistry campaigns where purity and yield of a single regioisomer are paramount.

Synthesis of Purine-Based Fluorescent Probes and Bioconjugates

The defined regioselectivity of 6-chloro-2-fluoropurine is also valuable in chemical biology for creating functionalized purine probes. Its use in patents for synthesizing fluorescent CDK inhibitors highlights its utility in generating tool compounds for target engagement and imaging studies [4]. The ability to reliably functionalize the 6-position without forming N7 byproducts simplifies the synthesis of biotinylated or fluorescently-labeled purine derivatives. Procurement for this application should be considered by core facilities and research labs involved in chemical probe synthesis or assay development for kinase targets.

Technical Documentation Hub

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